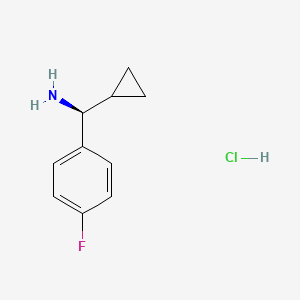

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

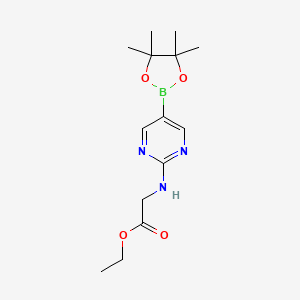

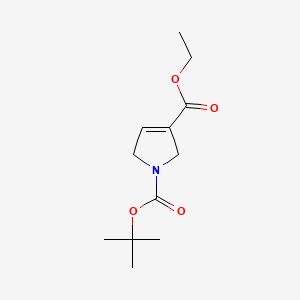

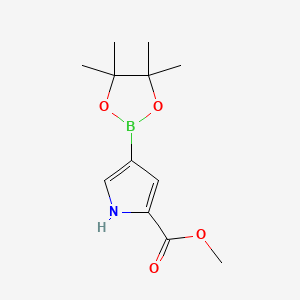

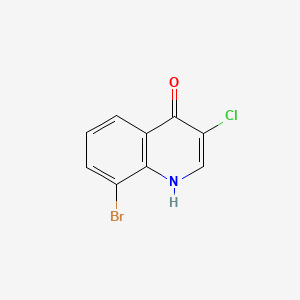

The compound “(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride” likely belongs to a class of organic compounds known as fluorinated amphetamines, which are amphetamines substituted by one or more fluorine atoms .

Molecular Structure Analysis

The molecular structure of such compounds typically consists of a cyclopropyl group (a three-membered carbon ring), a fluorophenyl group (a phenyl ring with a fluorine atom), and a methanamine group (a methane molecule where one hydrogen atom is replaced by an amine group) .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary widely depending on their exact structure. For example, they might be solids or liquids at room temperature, and their solubility in water can vary .Applications De Recherche Scientifique

Analytical Method Development

Research has been conducted on the analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methodologies are crucial for the separation and identification of complex mixtures in pharmaceutical formulations, demonstrating the importance of analytical chemistry in ensuring drug purity and safety (El-Sherbiny et al., 2005).

Synthesis and Optimization

Synthetic chemistry applications include the development of novel synthesis pathways for compounds acting as histamine H3-receptor antagonists, such as ciproxifan, which are significant in the treatment of neurological disorders. The optimization of synthesis procedures highlights the role of cyclopropyl and fluorophenyl groups in medicinal chemistry (Stark, 2000).

Pharmacological Applications

In pharmacology, novel aryloxyethyl derivatives of methanamine have been explored for their antidepressant-like activity, demonstrating the potential of cyclopropyl(4-fluorophenyl)methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds exhibit promising pharmacokinetic profiles and robust in vivo efficacy, suggesting their potential as therapeutic agents for depression (Sniecikowska et al., 2019).

Antimicrobial and Antitubercular Activity

The synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents underscore the significance of cyclopropyl(4-fluorophenyl)methanamine derivatives in the development of new antimicrobial drugs. These compounds have shown efficacy against Mycobacterium tuberculosis and Plasmodium falciparum, indicating their potential in combating infectious diseases (Ajay et al., 2010).

Material Science Applications

In material science, the study of photoinitiated cationic polymerization of substituted vinylcyclopropanes provides insights into the development of new polymeric materials with potential applications in various industrial sectors. This research highlights the versatility of cyclopropyl-containing compounds in polymer chemistry (Al-Doaiss et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(S)-cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDQGNZWUCZQQJ-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C2=CC=C(C=C2)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704203 |

Source

|

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride | |

CAS RN |

1202478-48-5 |

Source

|

| Record name | (S)-1-Cyclopropyl-1-(4-fluorophenyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B599038.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B599039.png)